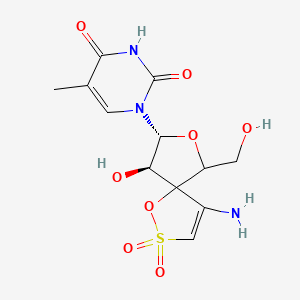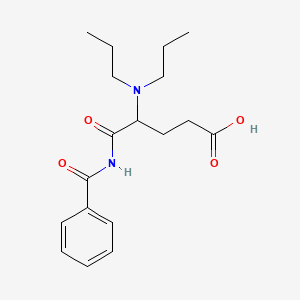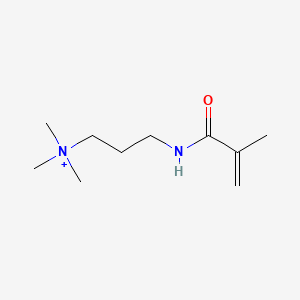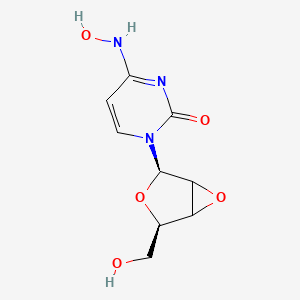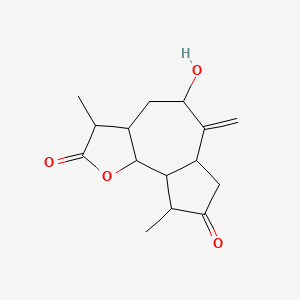
2',3'-Dideoxy-5-hydroxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5-hydroxymethyluridine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which is replaced by a hydroxymethyl group at the 5’ position. This structural modification imparts unique properties to the compound, making it a valuable tool in antiviral research, particularly in the development of treatments for HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-hydroxymethyluridine typically begins with 5-methyluridine or uridine as starting materials. One common synthetic route involves the dehydrogenation and deoxygenation of these starting materials to introduce the 2’,3’-dideoxy functionality. The reaction conditions often include the use of strong bases and elevated temperatures to facilitate these transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-hydroxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5-hydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted analogues of 2’,3’-Dideoxy-5-hydroxymethyluridine, which are often evaluated for their antiviral properties. These analogues can exhibit different levels of activity and toxicity, making them valuable for structure-activity relationship studies .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-5-hydroxymethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: It has shown promise as an antiviral agent, particularly against HIV, by inhibiting the reverse transcriptase enzyme.
Wirkmechanismus
The primary mechanism of action of 2’,3’-Dideoxy-5-hydroxymethyluridine involves the inhibition of viral reverse transcriptase. By incorporating into the viral DNA, the compound terminates the elongation process, preventing the virus from replicating. This action is facilitated by the structural similarity of the compound to natural nucleosides, allowing it to be recognized and incorporated by the viral enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hydroxymethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position.
3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position.
Uniqueness
2’,3’-Dideoxy-5-hydroxymethyluridine is unique due to the presence of the hydroxymethyl group at the 5’ position, which enhances its antiviral activity and reduces toxicity compared to other nucleoside analogues. This structural feature allows for better interaction with the viral reverse transcriptase enzyme, making it a potent inhibitor .
Eigenschaften
CAS-Nummer |
132820-97-4 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |
InChI-Schlüssel |
VHXARUOSXFGXBA-JGVFFNPUSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |
Kanonische SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


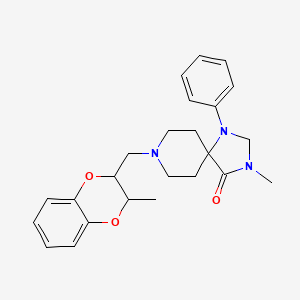
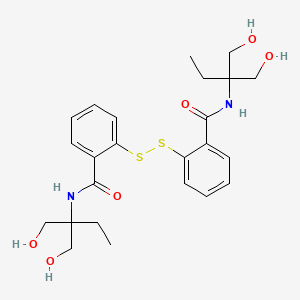
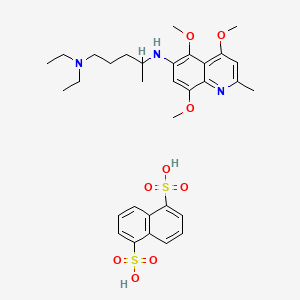

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
